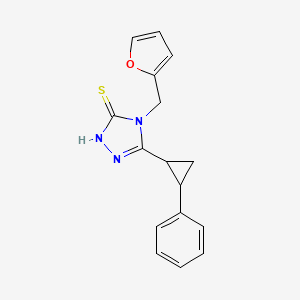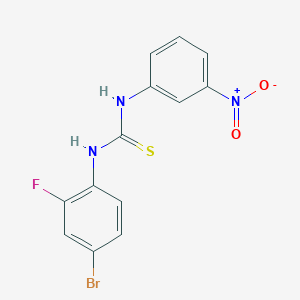
4-(2-furylmethyl)-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions of thiosemicarbazides under basic conditions or the reaction of dithiocarbazinate with hydrazine hydrate. These methods lead to the formation of triazole rings, which can be further functionalized to introduce various substituents, including furylmethyl and phenylcyclopropyl groups, to achieve compounds with specific properties (Aouad et al., 2018).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray diffraction, which reveals their conformational features. For instance, studies on similar compounds have shown that the triazole ring can adopt a planar or slightly twisted conformation depending on the nature of the substituents, significantly influencing the molecule's overall geometry and intermolecular interactions (Ünver & Tanak, 2018).
Chemical Reactions and Properties
1,2,4-Triazole derivatives undergo various chemical reactions, including alkylation, acylation, and condensation, allowing for the synthesis of a wide range of compounds with diverse chemical properties. These reactions are crucial for modifying the biological activity and solubility of these compounds (Pruglo, 2017).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as melting point, solubility, and crystal structure, are determined by their molecular structure. X-ray crystallography and spectroscopic methods (IR, NMR) play a vital role in understanding these properties, which are essential for predicting the compound's behavior in different environments (Saeed et al., 2019).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including their reactivity and stability, are influenced by the nature of their substituents. These compounds exhibit a range of biological activities due to their ability to interact with various biological targets. Studies have shown that triazole derivatives can have antimicrobial, antitumor, and antioxidant activities, making them of interest in medicinal chemistry (Behalo et al., 2017).
Applications De Recherche Scientifique
Heterocyclic Compounds in Modern Organic Chemistry
Heterocyclic compounds, particularly those containing the 1,2,4-triazole ring, are pivotal in modern organic chemistry. They find widespread applications across medicine, pharmacy, agriculture, and material science due to their unique chemical properties and biological activities. The versatility of 1,2,4-triazole derivatives is exemplified by their potential in creating new materials and their predictive high activity based on pharmacological screenings (Khilkovets, 2021).
Transformation and Physicochemical Properties
The synthesis and transformation of 1,2,4-triazole derivatives highlight their significance in developing compounds with a broad spectrum of activities. By modifying these derivatives, researchers can obtain compounds with high yields and diverse activities, making them suitable for further chemical modifications and applications in creating optical materials, dyes, corrosion inhibitors, veterinary drugs, and more (Хільковець, 2021).
Anticonvulsant and Antimicrobial Activities
Specific derivatives of 1,2,4-triazole have been synthesized and evaluated for their biological properties, demonstrating significant anticonvulsant activity in various models. This research underscores the therapeutic potential of triazole derivatives in treating convulsions and their promising antimicrobial and antituberculosis activities (Küçükgüzel et al., 2004).
Structural and Conformational Studies
The study of the structural and conformational features of triazole derivatives, such as 4-(2-phenylethyl)-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, provides insight into their biological activity. Advanced modeling techniques have been employed to analyze their structural parameters, offering a foundation for understanding their interactions with biological targets (Karayel & Özbey, 2008).
Synthesis and Biological Activities
The synthesis of new derivatives and their exhaustive physical and chemical characterization pave the way for discovering biologically active substances. Notably, the low toxicity of 1,2,4-triazole derivatives enhances their appeal for further biological activity studies and potential pharmaceutical applications (Aksyonova-Seliuk et al., 2018).
Propriétés
IUPAC Name |
4-(furan-2-ylmethyl)-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c21-16-18-17-15(19(16)10-12-7-4-8-20-12)14-9-13(14)11-5-2-1-3-6-11/h1-8,13-14H,9-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGAVJAXULBBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=NNC(=S)N2CC3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-ylmethyl)-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-1-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4583846.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4583862.png)
![N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B4583871.png)
![N-(3-fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B4583873.png)
![4-[(3-chlorobenzyl)sulfonyl]morpholine](/img/structure/B4583884.png)
![3-({4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4583885.png)
![N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-N'-(1-phenylethyl)thiourea](/img/structure/B4583888.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4583896.png)
![[2-[(2,4-dichlorophenyl)amino]-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4583905.png)
![3-cyclohexyl-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4583912.png)
![N-allyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4583921.png)
![2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4583927.png)
![ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4583930.png)
